molecular formula C21H15F2N3O3S2 B2839419 N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 886944-37-2

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2839419
CAS RN: 886944-37-2
M. Wt: 459.49
InChI Key: RKUFZCFDPAHJFE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of bidentate directing groups . These groups, which possess two atoms separated by two carbons, can potentially serve as substrates for metal-catalyzed C-H bond functionalization .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume .

Scientific Research Applications

Application in PET Imaging

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide is involved in the synthesis of potential PET (Positron Emission Tomography) agents. A study by Wang et al. (2013) explored the synthesis of a similar compound, 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, as a PET agent for imaging B-Raf(V600E) in cancers (Wang et al., 2013).

Exploration in Antimalarial Activity

Compounds related to N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide have been investigated for antimalarial properties. A study by Fahim and Ismael (2021) explored the antimalarial activity of related sulfonamides and their potential application in COVID-19 treatment (Fahim & Ismael, 2021).

Synthesis and Characterization in Chemical Intermediates

The synthesis and characterization of related chemical intermediates are crucial for the development of such compounds. Xiu-lan (2009) reported on the synthesis of a key intermediate of Tianeptine, which is structurally related to N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide (Xiu-lan, 2009).

Applications in Fluorescence and Anticancer Activity

Compounds structurally similar to N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide have been synthesized for their fluorescence properties and potential anticancer activity. Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes with compounds having thiazol-2-yl and pyridin-2-ylmethylene moieties, showing promising results in anticancer activity (Vellaiswamy & Ramaswamy, 2017).

Use in Polymer Synthesis

The molecule's structural components are utilized in the synthesis of novel polymers. Liu et al. (2013) synthesized soluble fluorinated polyamides containing pyridine and sulfone moieties, demonstrating the versatility of these molecular structures in polymer chemistry (Liu et al., 2013).

properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2N3O3S2/c1-31(28,29)16-7-5-13(6-8-16)20(27)26(12-15-4-2-3-9-24-15)21-25-19-17(23)10-14(22)11-18(19)30-21/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUFZCFDPAHJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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